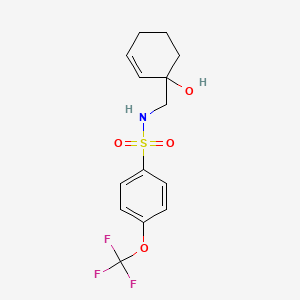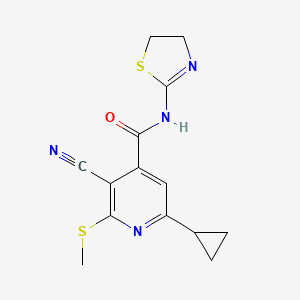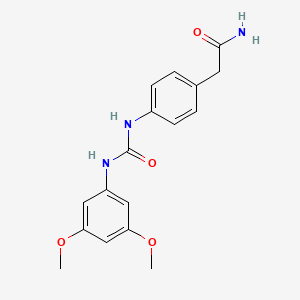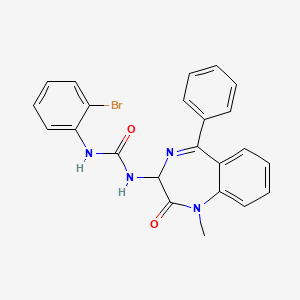
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S,5S,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol, commonly referred to as THPT, is a cyclic ether molecule that has been studied as a potential therapeutic agent for a variety of diseases. THPT is a derivative of tetrahydropyran, a six-membered ring structure containing four oxygen atoms and two carbon atoms. THPT has been found to possess a wide range of biological activities, including antitumor, antioxidant, antidiabetic, and anti-inflammatory activities.
Scientific Research Applications
THPT has been studied for its potential therapeutic applications in a variety of diseases. Its antitumor activity has been studied in a number of cancer cell lines, including human hepatocellular carcinoma, human gastric cancer, and human prostate cancer. Its antioxidant activity has been studied in a number of cell lines, including human umbilical vein endothelial cells and human monocytic leukemia cells. Its antidiabetic activity has been studied in mouse models of type 2 diabetes, and its anti-inflammatory activity has been studied in a variety of models of inflammation.
Mechanism of Action
The exact mechanism of action of THPT is not yet fully understood. However, it is believed to act by inhibiting the activity of several enzymes involved in the synthesis of proinflammatory molecules, such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. It is also believed to act by inhibiting the activity of several transcription factors involved in the regulation of inflammatory pathways, such as nuclear factor-κB and activator protein-1.
Biochemical and Physiological Effects
THPT has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes involved in the synthesis of proinflammatory molecules, such as cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. It has also been found to inhibit the activity of several transcription factors involved in the regulation of inflammatory pathways, such as nuclear factor-κB and activator protein-1. In addition, it has been found to have a protective effect against oxidative stress, to reduce the production of reactive oxygen species, and to reduce the levels of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
THPT has several advantages for lab experiments. It is a relatively simple molecule to synthesize and is easily available. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in aqueous solutions, and its exact mechanism of action is not yet fully understood.
Future Directions
There are a number of potential future directions for the study of THPT. Further research is needed to better understand its mechanism of action and to develop more effective methods of synthesis. In addition, further research is needed to explore its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and inflammation. Finally, further research is needed to explore its potential applications in other areas, such as drug delivery, food preservation, and cosmetics.
Synthesis Methods
THPT is synthesized through a multi-step process. The first step involves the reaction of trityl chloride with 2-methyl-3-hydroxy-4-phenylbutan-2-ol in the presence of a base. This reaction gives rise to a trityl ether, which is then reacted with an aqueous solution of sodium hydroxide and sodium bicarbonate to form THPT. The reaction is carried out at a temperature of 60°C and a pressure of 1.2 atm. The reaction is complete after 8 hours, and the product is isolated by extraction with ethyl acetate.
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SJSRKZJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2903688.png)
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)

![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)

![[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylurea](/img/structure/B2903697.png)



![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2903701.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2903706.png)
![4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide](/img/structure/B2903707.png)